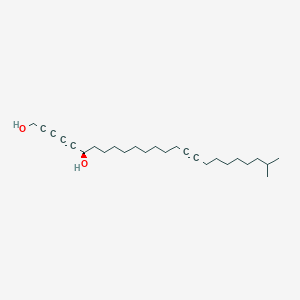

Strongylodiol D

Description

Contextualization within Marine Natural Products Research

The marine environment is a vast reservoir of biodiversity, harboring a plethora of organisms that produce a rich array of chemical compounds. nih.gov These marine natural products are secondary metabolites that often possess complex and unique chemical structures, which have been refined through evolution for specific ecological roles. nih.gov Marine sponges, in particular, are prolific sources of novel bioactive compounds, with over 200 new molecules being isolated annually. nih.gov The discovery of these compounds has significantly impacted the development of new therapeutic agents. nih.gov Strongylodiol D originates from this chemically creative marine world, specifically from a marine sponge, highlighting the importance of marine ecosystems in the search for new chemical entities.

Overview of Polyacetylenic Alcohol Natural Products

Polyacetylenic alcohols are a class of natural products characterized by the presence of multiple acetylene (B1199291) (carbon-carbon triple bond) units and hydroxyl (-OH) functional groups within their structures. These compounds are found in a variety of organisms, including terrestrial plants and marine invertebrates. researchgate.net Marine sponges, especially those from the genus Petrosia, are known to be particularly rich sources of diverse polyacetylenic alcohols. researchgate.net This class of compounds is of significant interest to chemists and pharmacologists due to their wide range of biological activities, which include antimicrobial, antiviral, anti-inflammatory, and notably, cytotoxic (cell-killing) effects. researchgate.net The structural diversity within this family, from linear chains to more complex arrangements, contributes to their varied biological profiles.

Historical Discovery and Initial Identification of Strongylodiols

The story of this compound begins with the exploration of the chemical constituents of an Okinawan marine sponge belonging to the genus Petrosia, subgenus Strongylophora. Initial research on this sponge led to the isolation and characterization of the first members of this family, Strongylodiols A, B, and C. mdpi.com Further investigation of the same sponge resulted in the discovery and isolation of seven new related long-chain acetylenic alcohols, which were named Strongylodiols D through J. mdpi.comdntb.gov.ua

The identification of this compound was accomplished through a combination of spectroscopic techniques. mdpi.com High-resolution electron ionization mass spectrometry (HREIMS) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data were used to establish its molecular formula as C₂₆H₄₂O₂. mdpi.com Infrared (IR) spectroscopy revealed the presence of hydroxyl (OH) and alkyne (C≡C) functional groups. mdpi.com Furthermore, ultraviolet (UV) spectroscopy indicated the existence of conjugated triple bonds within the molecule. mdpi.com

Research Findings on this compound

Detailed spectroscopic analysis has been central to elucidating the precise chemical structure of this compound. While extensive research has been conducted on compounds from the Petrosia (Strongylophora) sponge, specific quantitative data on the biological activity of this compound remains limited in publicly available literature. However, studies on closely related compounds and extracts from the source organism provide valuable insights into its potential bioactivity.

It has been noted that Strongylodiols C and D can induce neuronal differentiation in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, and also exhibit cytotoxicity at higher concentrations. The broader class of strongylodiols has been shown to possess cytotoxic activity.

Below is a summary of the key chemical data for this compound.

| Property | Data |

| Molecular Formula | C₂₆H₄₂O₂ |

| Source Organism | Petrosia (Strongylophora) sp. (marine sponge) |

| Compound Class | Polyacetylenic Alcohol |

| Spectroscopic Data | - HREIMS & ¹³C NMR: Confirmed molecular formula. - IR: Showed absorptions for OH and C≡C groups. - UV: Indicated the presence of conjugated triple bonds. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H42O2 |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(6R)-24-methylpentacosa-2,4,16-triyne-1,6-diol |

InChI |

InChI=1S/C26H42O2/c1-25(2)21-17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-22-26(28)23-19-16-20-24-27/h25-28H,3,5,7-15,17-18,21-22,24H2,1-2H3/t26-/m1/s1 |

InChI Key |

RAXHFMNIGMNARH-AREMUKBSSA-N |

Isomeric SMILES |

CC(C)CCCCCCC#CCCCCCCCCC[C@H](C#CC#CCO)O |

Canonical SMILES |

CC(C)CCCCCCC#CCCCCCCCCCC(C#CC#CCO)O |

Synonyms |

(R)-strongylodiol D strongylodiol D |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Strongylodiol D

Biological Sources and Habitat

Strongylodiol D is a secondary metabolite primarily isolated from marine sponges. mdpi.comacs.org Sponges of the genus Petrosia are well-documented producers of a diverse array of bioactive natural products, including polyacetylenes, sterols, and alkaloids. researchgate.netnih.gov

Specifically, this compound, along with other related compounds like strongylodiols C and petrosiols A–E, was isolated from the marine sponge Petrosia strongylata. mdpi.comresearchgate.net This sponge was collected from Okinawan waters. mdpi.comresearchgate.net It is noteworthy that the genus Strongylophora, from which the "strongylodiol" name is derived, was later taxonomically revised to Petrosia. mdpi.combeilstein-journals.org Therefore, early literature may refer to the source organism as an Okinawan Strongylophora sponge. mdpi.combeilstein-journals.org Strongylodiols A–J, including this compound, were identified as part of a series of new long-chain acetylenic alcohols from this specific sponge source. acs.orgbeilstein-journals.orgnih.gov

| Biological Source Information | |

| Compound | This compound |

| Primary Genus | Petrosia mdpi.comresearchgate.net |

| Former Genus | Strongylophora mdpi.combeilstein-journals.org |

| Specific Species | Petrosia strongylata mdpi.comresearchgate.net |

| Associated Compounds | Strongylodiol C, Petrosiols A-E mdpi.comresearchgate.net |

The primary documented source of this compound is from sponges collected in the waters of Okinawa, Japan. mdpi.comacs.orgnih.gov The genus Petrosia, however, has a much wider geographic distribution, inhabiting diverse marine environments worldwide. researchgate.net These sponges are found in both tropical and temperate waters, from intertidal zones to deeper sea regions, including the Mediterranean Sea and Korean waters. nih.govresearchgate.netnih.gov

Research indicates that the geographical location of the sponge can influence the type of secondary metabolites it produces. nih.gov While Petrosia sponges from temperate regions are known predominantly for their production of polyacetylenes, those from tropical regions, such as Okinawa, produce a greater variety of metabolites, which includes polyacetylenes like the strongylodiols, as well as meroterpenoids and sterols. mdpi.comnih.gov The specific collection site for the sponge that yielded this compound was in a tropical marine environment. mdpi.com

Extraction and Purification Techniques for this compound

The isolation of pure this compound from its natural sponge source is a multi-step process involving initial extraction followed by sophisticated purification methods.

The initial step involves the extraction of metabolites from the sponge tissue. For marine sponges, a common procedure is to use organic solvents to create a crude extract. The freeze-dried and ground sponge material is typically subjected to exhaustive extraction using a solvent mixture. A common system employed for sponge metabolites is a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH). nih.gov

Following extraction, the resulting solution is concentrated under reduced pressure to yield the crude extract. This extract is then typically partitioned between an organic solvent, such as dichloromethane, and water. This liquid-liquid partitioning step separates compounds based on their polarity, with nonpolar to moderately polar compounds like this compound remaining in the organic phase. nih.gov This organic fraction contains a complex mixture of lipids, sterols, and other secondary metabolites, which then requires further purification.

To isolate this compound from the complex crude extract, advanced chromatographic techniques are essential. High-Performance Liquid Chromatography (HPLC) is a principal tool in this process. Researchers often employ repeated semi-preparative reversed-phase HPLC for separation. nih.gov

A typical reversed-phase HPLC purification might use a C18 column with a gradient elution system, for instance, starting with a high-polarity mobile phase (e.g., acetonitrile/water) and gradually increasing the polarity to elute compounds of increasing hydrophobicity. nih.gov The fractions are collected and analyzed, and those containing the target compound are combined and subjected to further purification steps until the compound is pure. nih.gov

An interesting aspect of the strongylodiols is that they have been isolated as mixtures of enantiomers. acs.orgbeilstein-journals.org To resolve and analyze these enantiomeric mixtures, a chemical derivatization technique known as the modified Mosher's method is used. This involves reacting the alcohol groups of the strongylodiols with a chiral derivatizing agent, such as (R)- and (S)-methoxy(2-naphthyl)acetic acid (MNA), to form diastereomeric esters that can be separated and analyzed by NMR spectroscopy to determine the enantiomeric ratio. acs.orgbeilstein-journals.org

| Purification Techniques | |

| Initial Extraction | Dichloromethane/Methanol (CH₂Cl₂/MeOH) nih.gov |

| Separation Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov |

| Stationary Phase (Column) | C18 nih.gov |

| Mobile Phase Example | Acetonitrile/Water Gradient nih.gov |

| Enantiomeric Analysis | Modified Mosher's method (MNA esterification) acs.orgbeilstein-journals.org |

Structural Elucidation and Stereochemical Characterization of Strongylodiol D

Application of Advanced Spectroscopic Techniques

The initial determination of the molecular framework of Strongylodiol D relied on a suite of powerful spectroscopic tools. Researchers isolated this compound, along with its analogues Strongylodiols A-J, from the Okinawan marine sponge Petrosia (Strongylophora). acs.orgbeilstein-journals.orgnih.gov The gross structures were then elucidated based on comprehensive spectroscopic analysis. acs.orgbeilstein-journals.orgjst.go.jp

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in assembling the carbon skeleton and placing the functional groups of this compound. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provided the initial inventory of protons and carbons. For instance, the total synthesis of (R)-Strongylodiol D yielded specific spectral data that confirmed its structure. amazonaws.com

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were crucial for establishing connectivity. COSY spectra revealed proton-proton coupling networks, allowing for the tracing of adjacent protons within the long aliphatic chain. HMBC spectra identified longer-range couplings between protons and carbons (typically over two to three bonds), which was vital for connecting the different structural fragments, such as linking the aliphatic chain to the diacetylenic and hydroxyl-bearing portions of the molecule. researchgate.net Although detailed NMR data tables for the initial isolation are scarce in the reviewed literature, the data from the total synthesis of its enantiomer, (R)-Strongylodiol D, provides definitive assignments.

Table 1: ¹H NMR Spectroscopic Data for (R)-Strongylodiol D (300 MHz, CDCl₃) (Data sourced from the synthesis of (R)-Strongylodiol D) amazonaws.com

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 0.88 | t | 6.6 |

| H-2 | 1.27 | m | |

| H-3 | 1.27 | m | |

| H-4 | 1.52 | m | |

| H-5 | 2.19 | m | |

| H-6 | 4.38 | m | |

| H-8 | 2.45 | d | 2.1 |

| H-11 | 5.43 | dt | 10.8, 7.5 |

| H-12 | 5.54 | dt | 10.8, 1.8 |

| H-14 | 2.05 | q | 7.2 |

| H-15 | 1.27 | m | |

| H-24 | 0.88 | t | 6.6 |

Note: The table presents selected, representative data. Complete assignment involves complex multiplets for the aliphatic chain.

Mass spectrometry (MS) provided the exact molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), likely using techniques such as Electrospray Ionization (ESI), was employed to determine the precise molecular formula. acs.org This is a critical step that constrains the number of possible structures by defining the count of carbon, hydrogen, and oxygen atoms.

Furthermore, tandem mass spectrometry (MS/MS) techniques, specifically negative-ion Fast Atom Bombardment (FAB-MS/MS), were reported to be particularly effective in pinpointing the locations of the triple bonds within the structures of Strongylodiols A-G. jst.go.jp Fragmentation analysis helps in deducing the connectivity of the molecule by observing how it breaks apart, with the resulting fragments providing clues about the original structure. nih.gov

In addition to NMR and MS, other spectroscopic methods were used to confirm the presence of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups. The spectra of strongylodiols typically show a broad absorption band around 3300-3400 cm⁻¹, characteristic of the O-H stretching of alcohol groups, and sharp peaks around 2100-2200 cm⁻¹ corresponding to the C≡C stretching of the alkyne functionalities. acs.org

Ultraviolet (UV) Spectroscopy: UV spectroscopy was used to provide information about the conjugated diacetylene (diyne) system within the molecule. acs.org

Determination of Absolute and Relative Stereochemistry

Beyond the planar structure, a significant challenge was to determine the three-dimensional arrangement of atoms, particularly the absolute configuration at the stereogenic center (C-6), which bears the hydroxyl group.

The modified Mosher's method was the cornerstone for establishing the absolute stereochemistry of the secondary alcohol in this compound and its related compounds. beilstein-journals.orgnih.govjst.go.jp This technique involves the chemical conversion of the chiral alcohol into a mixture of two diastereomeric esters using the chiral Mosher's acid reagents, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.gov

The principle relies on analyzing the ¹H NMR spectra of these newly formed (R)- and (S)-MTPA esters. The bulky phenyl group of the MTPA reagent adopts a preferred conformation, which differentially shields or deshields the protons on either side of the newly formed ester linkage. By calculating the difference in chemical shifts (Δδ = δS - δR) for the protons near the stereocenter, the absolute configuration can be assigned. A positive Δδ value for protons on one side of the chiral center and a negative value for those on the other side reveals the R or S configuration. nih.gov This analysis established the R configuration for the major enantiomer of the isolated strongylodiols. jst.go.jp It was also discovered through this process that the natural isolates of strongylodiols were often mixtures of enantiomers with varying ratios. acs.orgnih.gov

In addition to direct derivatization, spectroscopic correlation was used to support stereochemical assignments, especially in the broader family of related natural products. For other members of the strongylodiol family, such as H and I, the comparison of the sign of specific rotation ([α]D) between the synthesized material and the natural product was crucial for confirming or revising the assigned absolute stereochemistry. nih.gov A match in spectral data (NMR) but an opposite sign of optical rotation unambiguously indicates that the synthetic compound is the enantiomer of the natural product. beilstein-journals.orgnih.gov

Furthermore, for complex polyols isolated from the same sponge, such as the petrosiols, stereochemistry has been assigned by comparing NMR data of saturated derivatives to universal NMR databases, like Kishi's Universal NMR database, which contains data for known stereoisomers of polyol chains. nih.gov This comparative approach provides a powerful, non-destructive method for stereochemical elucidation when applicable reference data exists.

Challenges and Revisions in Strongylodiol Stereochemical Elucidation

The structural elucidation and stereochemical characterization of marine natural products like this compound often present significant challenges due to their complex structures and the potential for stereoisomerism. The case of the strongylodiols, a family of long-chain acetylenic alcohols isolated from the Okinawan marine sponge of the genus Petrosia (initially identified as Strongylophora), highlights these difficulties. acs.orgacs.org

A primary challenge in the characterization of strongylodiols, including this compound, was the discovery that they exist naturally as mixtures of enantiomers. acs.orgnih.gov Initial analysis of this compound, isolated from its natural source, revealed it to be an enantiomeric mixture with a notable dominance of one enantiomer. acs.org Application of the modified Mosher's method, a technique used to determine the absolute configuration of chiral alcohols, was instrumental in this discovery. acs.orgnih.gov This analysis established that natural this compound is comprised of a 95:5 ratio of the (R)- and (S)-enantiomers, respectively. acs.org

The presence of enantiomeric mixtures complicates the purification and characterization process. While spectroscopic data such as NMR and mass spectrometry can define the planar structure, determining the absolute stereochemistry of the major enantiomer and the ratio of the mixture requires careful chiral separation or derivatization techniques like the Mosher's ester analysis. nih.govnih.gov

The definitive confirmation of the absolute configuration of the major enantiomer of this compound came through total synthesis. In 2016, the first total synthesis of (R)-Strongylodiol D was accomplished, yielding the pure (R)-enantiomer with 99% enantiomeric excess (ee). acs.org The physical and spectroscopic data of the synthesized (R)-Strongylodiol D were then compared to the data reported for the natural product.

This synthetic achievement was crucial for several reasons. It not only provided an unambiguous assignment of the (R)-configuration to the predominant enantiomer in the natural mixture but also made the pure enantiomer available for further biological evaluation, as natural isolates are often obtained in limited quantities. acs.orgbeilstein-journals.org

While the initial structural elucidation of this compound itself did not undergo a revision of its core structure, the work on its congeners, strongylodiols H and I, underscores the potential for error in stereochemical assignments within this class of compounds. nih.govbeilstein-journals.org In the case of strongylodiols H and I, total synthesis revealed that the initially proposed absolute configurations were incorrect and had to be revised to their enantiomers. nih.govbeilstein-journals.org This highlights the critical role of total synthesis in validating or correcting the structures of complex natural products initially determined by spectroscopic and chiroptical methods alone.

The challenges in the stereochemical elucidation of this compound, therefore, were not in the determination of its planar structure but in the recognition and characterization of its existence as an enantiomeric mixture and the subsequent confirmation of the absolute configuration of the major isomer through rigorous synthetic chemistry.

Spectroscopic Data for (R)-Strongylodiol D

The structural elucidation of this compound was based on comprehensive spectroscopic analysis. The following tables detail the key NMR data for the synthesized (R)-enantiomer, which corresponds to the major enantiomer found in nature.

Table 1: 1H NMR Spectroscopic Data for (R)-Strongylodiol D

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 4.35 | s | |

| 6 | 4.89 | d | 5.8 |

| 7, 16 | 5.32-5.37 | m | |

| 8, 17 | 5.55-5.62 | m | |

| 24 | 1.49-1.55 | m | |

| 25 | 0.88 | d | 6.7 |

| Other (CH2)n | 1.21-1.49 | m | |

| Other (CH2) | 1.97-2.14 | m | |

| Data obtained for synthesized (R)-Strongylodiol D in CDCl3. beilstein-journals.org |

Table 2: 13C NMR Spectroscopic Data for (R)-Strongylodiol D

| Position | Chemical Shift (δ) ppm |

| 1 | 51.42 |

| 2 | 69.78 |

| 3 | 77.96 |

| 4 | 78.66 |

| 5 | 69.75 |

| 6 | 63.29 |

| 7 | 127.65 |

| 8 | 135.19 |

| 16 | 129.95 |

| 17 | 129.79 |

| 22 | 28.0 |

| 23 | 39.1 |

| 24 | 22.7 |

| 25 | 22.6 |

| Other CH2 | 19.6, 25.8, 27.2, 28.8, 29.1, 29.3, 29.5, 29.7, 31.9 |

| Data obtained for synthesized (R)-Strongylodiol D in CDCl3. nih.gov |

Synthetic Chemistry and Total Synthesis of Strongylodiol D

Retrosynthetic Analysis of the Strongylodiol D Skeleton

The first total synthesis of (R)-Strongylodiol D provided a blueprint for constructing its complex structure. nih.gov A convergent retrosynthetic analysis reveals the key bond disconnections and strategic reactions employed.

The primary disconnection is the C(5)-C(6) bond, which severs the molecule into two main fragments. This bond is strategically formed in the final stages of the synthesis via a Cadiot-Chodkiewicz cross-coupling reaction. nih.govacs.org This approach allows for the late-stage convergence of two complex intermediates, a hallmark of an efficient synthetic plan.

As depicted in the retrosynthetic analysis of the closely related (R)-strongylodiol C, the target molecule can be traced back to two key fragments: a chiral propargylic alcohol and a bromoalkyne. nih.govacs.org For this compound, this translates to the disconnection of the C25 polyacetylene chain into a chiral propargyl alcohol fragment and a bromoalkynol fragment.

The chiral propargyl alcohol intermediate, containing the crucial stereocenter at C-6, is envisioned to arise from an asymmetric alkynylation of a long-chain α,β-unsaturated aldehyde. nih.gov This aldehyde, in turn, can be synthesized from a terminal alkyne precursor. The terminal alkyne is accessible through an alkyne zipper reaction of an internal alkyne, demonstrating a strategic repositioning of functionality. nih.gov

A similar retrosynthetic strategy was employed in the synthesis of strongylodiols H and I. beilstein-journals.org The analysis for these related natural products also hinged on a late-stage Cadiot–Chodkiewicz coupling to form the diyne core and a Wittig reaction to construct the Z-olefin moiety. beilstein-journals.org The key chiral alcohol stereocenter was established using a stereoselective Corey-Bakshi-Shibata (CBS) reduction of a ketone. beilstein-journals.org

This convergent strategy, breaking the molecule down into manageable, synthetically accessible fragments, is a common and powerful approach in the total synthesis of complex natural products.

Development and Application of Key Synthetic Transformations

The synthesis of this compound and its analogues relies on a toolbox of powerful and selective chemical reactions. These transformations are essential for constructing the carbon skeleton and precisely installing the required functional groups and stereocenters.

The alkyne zipper reaction, an isomerization process that shifts an internal alkyne to a terminal position, is a key tool in synthetic chemistry. mdpi.comwikipedia.org This "contra-thermodynamic" process is typically driven by a strong base, such as potassium 1,3-diaminopropanide, which allows for the formation of the less stable terminal alkyne acetylide. mdpi.comwikipedia.org The reaction proceeds through a series of deprotonation/reprotonation steps, effectively "walking" the triple bond along the carbon chain until it reaches the terminus. wikipedia.org

In the total synthesis of (R)-Strongylodiol D, the alkyne zipper reaction was a crucial step in preparing a key long-chain terminal alkyne intermediate. nih.gov The synthesis started from a commercially available internal alkyne, which was subjected to the zipper reaction to furnish the required terminal alkyne. This transformation highlights the utility of the zipper reaction for remote functionalization, enabling the synthesis of precursors that might otherwise be difficult to access. nih.govscribd.com The ability to isomerize an internal triple bond to a terminal position provides significant flexibility in synthetic design, allowing chemists to utilize more readily available starting materials. researchgate.net

Table 1: Application of Alkyne Zipper Reaction in Polyacetylene Synthesis

| Starting Material Class | Reagent | Product | Significance in Synthesis | Reference |

|---|---|---|---|---|

| Internal Alkyne | Potassium 1,3-diaminopropanide | Terminal Alkyne | Formation of key precursor for subsequent coupling reactions. | nih.gov |

| Acetylenic Alcohol | Lithium salt of 1,3-diaminopropane (B46017) / Potassium tert-butoxide | Terminal Acetylenic Alcohol | Allows for remote functionalization of long-chain alcohols. | wikipedia.org |

Asymmetric Alkynylation Approaches

Establishing the correct stereochemistry is a paramount challenge in total synthesis. For this compound, the chiral center at the C-6 propargylic alcohol was installed using a highly enantioselective asymmetric alkynylation reaction. nih.gov Specifically, the synthesis employed the addition of an alkynylzinc reagent to an unsaturated aliphatic aldehyde, catalyzed by a chiral ligand complex. nih.govmdpi.com

Table 2: Key Asymmetric Alkynylation in Strongylodiol Synthesis

| Aldehyde Substrate | Alkyne Reagent | Catalyst/Ligand | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Unsaturated Aliphatic Aldehyde | Alkynylzinc | Trost's ProPhenol / Zn(OTf)₂ | (R)-Propargylic Alcohol | 99% | nih.gov |

| Aliphatic Aldehydes | Methyl propiolate | (S,S)-ProPhenol / ZnEt₂ | (R)-Propargyl Alcohols | 97-99% | mdpi.com |

Cadiot-Chodkiewicz Cross-Coupling Reaction

The Cadiot-Chodkiewicz coupling is a powerful and reliable method for the synthesis of unsymmetrical 1,3-diynes. rsc.orgwikipedia.org The reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne. wikipedia.org The mechanism is believed to proceed through the formation of a copper(I) acetylide, which then undergoes oxidative addition to the haloalkyne, followed by reductive elimination to yield the 1,3-diyne product. alfa-chemistry.com

This reaction was the linchpin in the total synthesis of (R)-Strongylodiol D, used to forge the C(5)-C(6) bond and complete the carbon skeleton. nih.gov The key chiral propargylic alcohol, prepared via asymmetric alkynylation, was coupled with a bromoalkynol fragment under standard Cadiot-Chodkiewicz conditions (CuCl, ethylamine, and hydroxylamine (B1172632) hydrochloride). nih.govacs.org This final coupling step proceeded in high yield (93%), demonstrating the efficiency and functional group tolerance of the reaction. acs.org The Cadiot-Chodkiewicz coupling has been widely employed in the synthesis of numerous polyacetylene natural products due to its robustness and selectivity for forming the desired cross-coupled product over homo-coupled side products. beilstein-journals.orgbeilstein-journals.orgnih.gov

The Wittig reaction is a fundamental transformation in organic synthesis for the formation of alkenes from aldehydes or ketones. umass.edu It utilizes a phosphorus ylide (Wittig reagent), which acts as a nucleophile, attacking the carbonyl carbon. tamu.edu The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. tamu.edu

While not used in the first total synthesis of this compound itself, the Wittig reaction was instrumental in the synthesis of the related Strongylodiols H and I. beilstein-journals.org In that work, a common aldehyde intermediate was subjected to a Wittig reaction with different triphenylphosphonium salts to introduce the respective side chains. beilstein-journals.org The reaction with non-stabilized ylides typically favors the formation of the Z-alkene, a stereochemical outcome that was crucial for matching the natural product structure. beilstein-journals.org The use of the Wittig reaction demonstrates its importance as a strategic olefination method for building the carbon framework of complex polyacetylenes.

Table 3: Wittig Reaction in the Synthesis of Strongylodiol H

| Carbonyl Compound | Wittig Reagent | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Aldehyde intermediate 14 | Triphenylphosphonium salt of n-nonyl bromide (15) | Z-Olefin 28 | Exclusive Z-olefin | beilstein-journals.org |

| Aldehyde intermediate 14a | Triphenylphosphonium salt of 1-iodo-8-methylnonane (16) | Z-Olefin 29 | Exclusive Z-olefin | beilstein-journals.org |

Stereoselective Reduction Methods (e.g., Corey-Bakshi-Shibata reduction)

The stereocontrolled reduction of ketones to chiral secondary alcohols is a cornerstone of asymmetric synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a preeminent method for achieving this transformation with high enantioselectivity. wikipedia.orgchem-station.com The reaction employs a chiral oxazaborolidine catalyst, which coordinates to both the reducing agent (typically borane) and the ketone substrate. nrochemistry.com This ternary complex facilitates a face-selective intramolecular hydride transfer, leading to the formation of the alcohol with a predictable absolute stereochemistry. nrochemistry.comorganic-chemistry.org

In the total synthesis of Strongylodiols H and I, the CBS reduction played a pivotal role. beilstein-journals.orgbeilstein-journals.org An ene-yne-one precursor was stereoselectively reduced using the CBS catalyst to furnish the corresponding chiral propargylic alcohol. beilstein-journals.org This step established the critical C-6 stereocenter with high fidelity, which was essential for the synthesis of the correct natural product stereoisomer. The CBS reduction is valued for its broad substrate scope and the high levels of enantioselectivity it consistently delivers, making it a go-to method for asymmetric ketone reduction in complex molecule synthesis. wikipedia.orgresearchgate.net

Other Metal-Catalyzed Cross-Coupling Reactions in Polyacetylene Synthesis

While Sonogashira and Cadiot-Chodkiewicz couplings are foundational in polyacetylene synthesis, a variety of other metal-catalyzed cross-coupling reactions provide powerful and sometimes essential alternative strategies for constructing the carbon-carbon bonds within these complex natural products. acs.orgacs.org These methods are crucial for forging bonds that are otherwise difficult to create, such as those involving sp³-hybridized carbon centers, a common feature in long-chain polyacetylenes like this compound. acs.org

Transition-metal-catalyzed cross-coupling reactions are recognized as selective and high-yielding methods for forming carbon-carbon bonds to sp centers. acs.org However, the synthesis of conjugated polyacetylenes often presents significant challenges due to the high reactivity of the intermediates. acs.org The majority of metal-catalyzed acetylenic coupling processes involve substrates with an sp or sp² carbon near the reactive center. acs.org

Key alternative cross-coupling reactions employed in the synthesis of polyacetylenes include:

Kumada-Corriu Coupling: This reaction involves the coupling of a Grignard reagent (organomagnesium halide) with an organic halide, typically catalyzed by a nickel or palladium complex. researchgate.net Its application has been extended to the challenging formation of C(sp³)–C(sp) bonds, which is vital for connecting alkyl chains to acetylene (B1199291) units. acs.org For instance, a palladium-catalyzed Kumada-Corriu reaction between an unactivated alkyl iodide and an alkynyl magnesium or lithium nucleophile has been successfully used to form C(sp³)–C(sp) bonds, a significant step in natural product synthesis. acs.orgacs.org The choice of palladium source and ligand, such as triphenylphosphine (B44618) (Ph₃P), is critical for the success of these reactions. acs.org

Suzuki-Miyaura Coupling: Widely used for its mild conditions and tolerance of various functional groups, the Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate using a palladium catalyst. eie.grresearchgate.net While most famous for C(sp²)–C(sp²) bond formation, its application has been expanded. Palladium nanoclusters have been shown to be effective catalysts for Suzuki-Miyaura reactions, highlighting ongoing innovation in catalyst development. nii.ac.jp

Mizoroki-Heck Coupling: This reaction typically forms a C(sp²)–C(sp²) bond by coupling an alkene with an aryl or vinyl halide under palladium catalysis. eie.gr Modified Heck-type reactions, sometimes referred to as Heck alkynylations, can also be used to form C(sp²)–C(sp) bonds in the absence of a copper co-catalyst, providing an alternative to the Sonogashira reaction. acs.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. ox.ac.uk The addition of a copper(I) salt can accelerate the reaction and improve efficiency, a protocol that has been widely applied in the synthesis of complex natural products. ox.ac.uk

Hiyama Coupling: This reaction involves the coupling of organosilanes with organic halides, activated by a fluoride (B91410) source and catalyzed by palladium. mdpi.com Hiyama coupling is valued because organosilane reagents are generally non-toxic, readily accessible, and highly stable. mdpi.com

These diverse reactions provide synthetic chemists with a robust toolkit to overcome the specific challenges posed by the intricate structures of polyacetylenic natural products.

Enantioselective Synthesis and Diastereocontrol in this compound Construction

The absolute stereochemistry of this compound is a critical determinant of its biological activity, making enantioselective synthesis and diastereocontrol paramount challenges in its total synthesis. The structure of this compound features a chiral propargylic alcohol, and establishing its stereocenter with high fidelity is the central strategic goal.

The first total synthesis of (R)-Strongylodiol D, achieved with an impressive 99% enantiomeric excess (ee), highlights a successful strategy for controlling its stereochemistry. acs.orgacs.org The key transformation in this synthesis was an asymmetric alkynylation of an unsaturated aliphatic aldehyde, catalyzed by a chiral ligand. acs.orgnih.gov

Key Steps and Methodologies:

Asymmetric Alkynylation with Trost's ProPhenol Ligand: The core of the enantioselective strategy was the addition of a terminal alkyne to an unsaturated aliphatic aldehyde. nih.gov This reaction was catalyzed by a zinc complex formed with Trost's ProPhenol ligand. acs.orgacs.org This method effectively created the required chiral propargylic alcohol moiety, which serves as a crucial building block for the rest of the molecule. nih.gov The high enantioselectivity of this step was instrumental in producing the final natural product in a nearly enantiopure form. acs.org

Cadiot-Chodkiewicz Coupling: Following the establishment of the key stereocenter, the carbon skeleton was elaborated using a Cadiot-Chodkiewicz cross-coupling reaction. acs.orgacs.org This step connected the chiral propargylic alcohol fragment with a bromoalkyne piece, assembling the characteristic diyne structure of this compound. acs.orgnih.gov Because the chirality was already installed in the molecule, this coupling reaction primarily served to extend the carbon chain without affecting the stereocenter.

Alternative Asymmetric Strategies: While the Trost ProPhenol-catalyzed addition was used for this compound, other methods are prominent in the synthesis of related polyacetylenic alcohols and represent viable alternative approaches. These include:

Noyori Asymmetric Reduction: This method involves the asymmetric reduction of a ynone (a ketone adjacent to an alkyne) using a chiral ruthenium or rhodium catalyst, which can produce chiral propargylic alcohols with high enantioselectivity. beilstein-journals.orgresearchgate.net

Corey-Bakshi-Shibata (CBS) Reduction: The stereoselective reduction of a ketone using a chiral oxazaborolidine catalyst (CBS catalyst) is another powerful tool for establishing the stereochemistry of secondary alcohols. beilstein-journals.org This was employed in the synthesis of Strongylodiols H and I. beilstein-journals.org

BINOL-Promoted Alkyne Addition: Chiral 1,1'-bi-2-naphthol (B31242) (BINOL) can be used in combination with reagents like diethylzinc (B1219324) (ZnEt₂) and titanium tetraisopropoxide (Ti(O-iPr)₄) to catalyze the enantioselective addition of alkynes to aldehydes. mdpi.com This system has been used to synthesize chiral falcarindiol (B120969) analogues, demonstrating its utility for creating chiral diynols. mdpi.com

The successful synthesis of (R)-Strongylodiol D demonstrates how the strategic application of powerful asymmetric catalytic reactions can overcome the challenges of stereocontrol in complex natural product synthesis. acs.org

Synthesis of this compound Analogues for Research Purposes

The synthesis of analogues of this compound and related polyacetylenes is a crucial research endeavor driven by the significant biological activities exhibited by this class of compounds. acs.orgrsc.org this compound itself has been reported to induce nerve growth factor (NGF)-like neuronal differentiation in PC12 cells and to inhibit platelet-derived growth factor (PDGF)-induced DNA synthesis. acs.org Such activities make it an interesting lead compound for potential therapeutic applications, particularly in neurodegenerative disease and oncology.

The primary purpose of synthesizing analogues is to conduct Structure-Activity Relationship (SAR) studies. By systematically modifying the structure of the parent natural product, researchers can identify the specific molecular features responsible for its biological effects. This knowledge can lead to the design of new molecules with enhanced potency, improved selectivity, or more favorable pharmacological properties.

Strategies for Analogue Synthesis:

The synthesis of analogues typically leverages the same key reactions used in the total synthesis of the natural product, such as Cadiot-Chodkiewicz coupling and asymmetric alkynylations, but employs modified building blocks. beilstein-journals.orgrsc.org Common structural modifications include:

Altering Chain Length: The long aliphatic chain of this compound can be shortened or lengthened to probe its role in membrane interaction or protein binding.

Modifying Hydroxyl Group Positions: The location and stereochemistry of the hydroxyl groups are often critical for activity. Analogues may be synthesized with the hydroxyl groups at different positions or with the opposite stereochemistry (e.g., synthesizing the (S)-enantiomer) to assess their importance.

Varying the Degree of Unsaturation: The conjugated diyne system is a hallmark of the molecule. Analogues with fewer or more C-C triple or double bonds can be synthesized to determine the contribution of the polyyne framework to the observed bioactivity.

Structural Simplification: Creating simplified analogues that are easier to synthesize but retain the core pharmacophore can provide more accessible research tools and potential drug candidates. For example, an analogue of Strongylodiols A and B was prepared to explore its cytotoxic properties. researchgate.net

Investigations into synthetic strategies for related polyacetylenes, such as the petrosiols and strongylodiols H and I, often explicitly state the goal of applying these methods to access other natural products and their analogues. beilstein-journals.orgrsc.org This highlights the forward-looking nature of synthetic research in this area, where each total synthesis provides a platform for the future exploration of chemical biology and medicinal chemistry.

Biosynthetic Pathways and Precursor Derivations of Strongylodiol D

Origin from Fatty Acid and Polyketide Precursors

Polyacetylenes, the chemical class to which Strongylodiol D belongs, are widely understood to originate from fatty acid and polyketide precursors. mdpi.comsemanticscholar.org The biosynthesis is believed to commence with common C16–C18 fatty acids derived from primary metabolism. nih.gov Specifically, oleic acid is considered a fundamental starting point for the construction of many C18 polyacetylenes. researchgate.netmdpi.com

The general model for the biogenesis of these compounds involves the head-to-tail assembly of malonyl units by fatty acid synthase complexes to produce saturated fatty acids. nih.gov These are subsequently modified through a series of desaturation and chain-modification steps to create the characteristic polyacetylene backbone. mdpi.comnih.gov This origin from fatty acid metabolism explains the long hydrocarbon chains typically observed in polyacetylenic natural products. researchgate.net

Enzymatic Machinery in Polyacetylene Formation

The conversion of saturated fatty acid precursors into highly unsaturated polyacetylenes is orchestrated by a specialized set of enzymes. The key transformations are the introduction of double and triple carbon-carbon bonds into the acyl chain.

The initial steps in polyacetylene biosynthesis involve the enzymatic introduction of double bonds into a saturated fatty acid chain through oxidative dehydrogenation. researchgate.netnih.gov This process is primarily catalyzed by a family of enzymes known as fatty acid desaturases (FADs). researchgate.net In well-studied plant systems, the biosynthesis of polyacetylene precursors begins with the conversion of stearic acid (C18:0) to oleic acid (C18:1) by a stearoyl-ACP desaturase. mdpi.com

A crucial subsequent step is the conversion of oleic acid to linoleic acid (C18:2), which is catalyzed by a Δ12-oleate desaturase, an enzyme belonging to the FAD2 family. mdpi.comoup.com These desaturase enzymes are integral membrane proteins that utilize molecular oxygen and electrons, typically from NADH or NADPH, to remove hydrogen atoms and form a double bond. nih.gov Functionally divergent forms of FAD2 enzymes are known to be responsible for a variety of fatty acid modifications, including the formation of acetylenic bonds. researchgate.net

The defining feature of polyacetylenes, the carbon-carbon triple bond, is installed by a specialized class of enzymes known as acetylenases. mdpi.comnih.gov These enzymes are often divergent, modified FAD2-like proteins that catalyze the conversion of a pre-existing double bond into a triple bond. nih.gov

A key, well-characterized reaction is the transformation of linoleic acid into crepenynic acid, an early acetylenic intermediate. This is accomplished by a Δ12-fatty acid acetylenase (FAA), which acts on the double bond at the C-12 position. mdpi.comoup.com This enzymatic step is a critical gateway into the polyacetylene cascade, creating the first triple bond from which more complex structures are elaborated. mdpi.com Further modifications, including additional desaturations, can then be carried out on this acetylenic backbone. mdpi.comnih.gov

Intermediates and Key Steps in the Biosynthetic Cascade

While the specific sequence leading to this compound is not definitively known, a generalized pathway for related polyacetylenes provides a likely model. The cascade is believed to proceed through several key intermediates.

Oleic Acid to Linoleic Acid: The pathway initiates with the desaturation of oleic acid at the C-12 position to form linoleic acid, catalyzed by a Δ12-oleate desaturase (FAD2). mdpi.com

Linoleic Acid to Crepenynic Acid: A Δ12-fatty acid acetylenase then converts the double bond of linoleic acid into a triple bond, yielding crepenynic acid. This is a pivotal step in polyacetylene biosynthesis. mdpi.comnih.gov

Further Desaturation: Crepenynic acid can serve as a substrate for further enzymatic modifications. For instance, additional desaturases can act on the molecule to create further unsaturation, leading to intermediates like dehydrocrepenynic acid. nih.gov

Chain Modification: Subsequent steps likely involve hydroxylation, chain elongation, or cleavage to produce the diverse array of polyacetylenic structures found in nature, including the specific diol functionalities seen in this compound. mdpi.comnih.gov

Hypothesis on the Role of Symbiotic Microorganisms in Strongylodiol Biosynthesis

A compelling hypothesis in marine natural product chemistry is that many compounds isolated from sponges are not produced by the sponge itself, but by its associated symbiotic microorganisms. nih.govmdpi.com This is strongly suspected to be the case for polyacetylenes from Petrosia sponges. nih.govmdpi.com

Several lines of evidence support this hypothesis:

Sponges of the genus Petrosia are known to host diverse and abundant microbial communities, including bacteria, cyanobacteria, and fungi. mdpi.commdpi.com Specifically, Petrosia ficiformis harbors a variety of heterotrophic bacteria, including Actinobacteria, a phylum renowned for producing complex secondary metabolites. mdpi.comfrontiersin.org

While the biosynthetic genes for Petrosia metabolites have not yet been identified, gene clusters for analogous polyacetylenes have been discovered in microorganisms such as fungi and actinomycetes. mdpi.com

Research on Petrosia sp. has noted the presence of bioactive polyacetylenes alongside a rich community of actinobacteria, leading scientists to suggest that the production of these compounds by the associated bacteria "cannot be ruled out". nih.gov

The chemical composition of Petrosia sponges can vary geographically, which may correlate with variations in their symbiotic microbial populations rather than the genetics of the host sponge. mdpi.com

Therefore, it is highly probable that this compound is synthesized by a microbial symbiont, likely an actinobacterium or fungus, residing within the tissues of the Petrosia sponge. nih.govmdpi.com

Genetic Investigations into Strongylodiol Biosynthetic Gene Clusters

To date, specific biosynthetic gene clusters responsible for the production of this compound or other Petrosia polyacetylenes have not been identified or characterized. mdpi.com Genetic investigations into marine sponge metabolites are exceptionally challenging due to the complexity of the sponge holobiont, which contains a vast array of microbial symbionts in addition to the host sponge cells.

However, genetic studies in other organisms provide a clear indication of the types of genes that would be involved. Research on plants has successfully identified and cloned the genes encoding the key enzymes of polyacetylene biosynthesis, namely the FAD2-type desaturases and the divergent FAD2-like acetylenases. oup.comnih.gov It is anticipated that a future metagenomic analysis of the microbial community within the this compound-producing Petrosia sponge would reveal a biosynthetic gene cluster containing genes for fatty acid synthases, desaturases, acetylenases, and tailoring enzymes such as hydroxylases, which together would orchestrate the assembly of the final molecule.

Mechanistic Biological Activities of Strongylodiol D

Cellular and Molecular Interaction Profiles

The biological effects of Strongylodiol D are a consequence of its engagement with specific cellular pathways and molecular components. These interactions can lead to a variety of outcomes, including the modulation of cellular differentiation, activation of intracellular signaling cascades, and antimicrobial effects.

While direct studies on this compound's effect on neuronal differentiation are not extensively documented, the potential for such activity can be inferred from the known biological actions of related compounds and the established utility of the PC12 cell line as a model for neurobiological research. mdpi.comnih.gov PC12 cells, derived from a rat pheochromocytoma, are a widely used in vitro model to study neuronal differentiation because they respond to nerve growth factor (NGF) by ceasing proliferation and developing a neuronal phenotype, including the extension of neurites. mdpi.comnih.govmdpi.com

The process of neuronal differentiation in PC12 cells is complex, involving a cascade of signaling events that lead to morphological and functional changes characteristic of mature neurons. mdpi.com Various natural and synthetic compounds have been shown to induce or enhance this differentiation process, often by interacting with key signaling pathways. nih.gov Given that other marine natural products have demonstrated neurotrophic activities, it is plausible that this compound could influence neuronal differentiation pathways in PC12 cells. mdpi.com Further research is necessary to elucidate the specific effects of this compound on PC12 cell differentiation and to identify the molecular pathways it may modulate.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its degradation. mdpi.com Upon exposure to oxidative or electrophilic stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes. nih.govnih.gov

Several natural compounds, including some polyacetylenes, have been identified as activators of the Nrf2 pathway. nih.govresearchgate.net For instance, the polyacetylene falcarindiol (B120969) has been shown to activate the Nrf2 pathway by covalently modifying a specific cysteine residue (Cys151) in Keap1. bohrium.com This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and activation of its downstream targets. bohrium.com Given the structural similarities, it is hypothesized that this compound may also engage the Nrf2 pathway through a similar mechanism, contributing to its potential cytoprotective effects. The electrophilic nature of the polyacetylene chain in this compound could enable it to react with nucleophilic residues in Keap1, thereby triggering the Nrf2 antioxidant response. mdpi.com

Polyacetylenes isolated from marine sponges are well-documented for their antimicrobial properties. researchgate.netresearchgate.net The antimicrobial mechanism of action for many polyacetylenes is believed to involve the disruption of cellular integrity and function. mdpi.com The lipophilic nature of the long polyacetylene chain allows these molecules to intercalate into bacterial cell membranes, leading to a loss of membrane integrity and function. This can result in the leakage of essential cellular components and ultimately, cell death.

Furthermore, the reactive nature of the conjugated diacetylene system in compounds like this compound suggests that they may act as alkylating agents, reacting with cellular nucleophiles such as proteins and nucleic acids. researchgate.net This covalent modification of essential biomolecules can inhibit critical cellular processes, contributing to the antimicrobial effect. While the precise molecular targets of this compound's antimicrobial activity have not been definitively identified, the general mechanism is likely to involve a multi-pronged attack on bacterial cellular structures and functions. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies, which investigate how modifications to a molecule's structure affect its biological activity, provide valuable insights into its mechanism of action. youtube.com

The conjugated diacetylene system within the polyacetylene chain is a key pharmacophore. This rigid, electron-rich structure is believed to be responsible for the molecule's reactivity and its ability to interact with biological targets. nih.gov The planarity and linearity conferred by the acetylene (B1199291) groups likely play a role in how the molecule positions itself within binding sites or cellular membranes.

| Structural Feature | Impact on Biological Activity |

| Polyacetylene Chain Length | Modulates lipophilicity and potency; even minor changes can significantly alter activity. |

| Degree of Unsaturation | The conjugated diacetylene system is a key pharmacophore responsible for reactivity. |

| Terminal Functional Groups | The presence of specific terminal units, such as "hexa-2,4-diyn-1,6-diol", is considered essential for cytotoxic activity. nih.gov |

This table summarizes the general impact of the polyacetylene chain on the biological activity of related compounds.

The hydroxyl groups on the this compound molecule are critical for its biological activity, influencing its solubility, hydrogen bonding capacity, and stereospecific interactions with target molecules. mdpi.com The precise position and stereochemistry of these hydroxyl groups can dramatically affect the compound's potency and selectivity. Current time information in Notio Egeo, GR.

SAR studies on other polyhydroxy compounds have consistently shown that the number and location of hydroxyl groups are major determinants of biological activity. researchgate.net For example, in a study of phenyl polyyne diols, the relative positions of the hydroxyl groups were found to be critical for their chemopreventive activities. nih.gov The ability of the hydroxyl groups to form hydrogen bonds with amino acid residues in the active sites of enzymes or receptors is a key aspect of their mechanism of action. The specific stereochemistry of these hydroxyl groups dictates the three-dimensional shape of the molecule and, consequently, its ability to fit into a specific binding pocket. Current time information in Notio Egeo, GR.

| Structural Feature | Influence on Biological Interactions |

| Position of Hydroxyl Groups | Determines the potential for hydrogen bonding with specific residues in target proteins. |

| Stereochemistry of Hydroxyl Groups | Dictates the overall 3D shape of the molecule, affecting its fit into binding sites and its stereospecific interactions. |

| Number of Hydroxyl Groups | Influences water solubility and the overall polarity of the molecule, which can affect its ability to cross cell membranes. |

This table outlines the general influence of hydroxyl groups on the biological interactions of related polyhydroxy compounds.

In-Depth Mechanistic Analysis of this compound and its Analogues Remains Elusive

A comprehensive comparative analysis of the mechanistic biological activities of the chemical compound this compound and its analogues is not possible at this time due to a lack of available scientific literature and data. Extensive searches of chemical and biological databases have yielded no specific information on a compound named "this compound."

This suggests that "this compound" may be a very recently discovered natural product, a synthetic compound not yet widely reported, or potentially a misnomer. The name might imply an origin from a species within the genus Strongylodon, such as the well-known Jade Vine (Strongylodon macrobotrys). However, phytochemical studies of this and related species have not documented the isolation of a compound with this designation.

Without foundational information on the structure and observed biological effects of this compound and its related analogues, a detailed examination of their mechanisms of action cannot be performed. Such an analysis would typically involve a comparison of how slight variations in the chemical structures of these analogues influence their interactions with biological targets at the molecular level. This could encompass differences in their ability to inhibit specific enzymes, modulate receptor activity, or interfere with signaling pathways.

Further research and the publication of primary scientific literature are required to elucidate the existence, chemical properties, and biological functions of this compound. Once such data becomes available, a comparative mechanistic analysis of its analogues could be a valuable area of investigation.

Ecological and Chemical Ecology Significance of Strongylodiol D

Role in Marine Invertebrate Defense Mechanisms

Marine invertebrates that are sessile or slow-moving, and lack physical defenses like shells, often rely on chemical defense mechanisms against predation and the overgrowth of fouling organisms. nih.gov Sponges of the genus Petrosia are prolific sources of biologically active natural products, including polyacetylenes, which are considered important chemotaxonomic markers for this group. researchgate.netmdpi.com The production of these compounds is a crucial survival strategy. mmsl.cz

Strongylodiol D was isolated from the Okinawan sponge Petrosia strongylata. nih.govmdpi.com The genus Petrosia is known to produce different major metabolites depending on the geographical latitude; polyacetylenes are the most dominant metabolites in temperate regions, whereas tropical species produce a wider variety of compounds, including meroterpenoids and alkaloids in addition to polyacetylenes. nih.govresearchgate.net This variation suggests adaptation to different predation pressures and environmental conditions, as tropical reefs are often characterized by fish as dominant predators, while temperate systems have more invertebrate predators like crustaceans and sea urchins. mdpi.com The presence of cytotoxic compounds like this compound in P. strongylata is consistent with the evolution of chemical defenses to deter consumption by predators. mmsl.cznih.gov

While no specific studies document the direct interaction of this compound with marine predators, its inherent cytotoxicity suggests a role as a defensive agent. mmsl.cz Polyacetylenes as a class exhibit a wide range of biological activities, including antimicrobial, cytotoxic, antitumor, and antiviral properties, which form the basis of a chemical defense arsenal. mdpi.comnih.gov this compound, along with its congener Strongylodiol C, has been reported to exhibit cytotoxicity at high concentrations. mmsl.czvliz.be This bioactivity could make the sponge unpalatable or toxic to potential predators.

In the constant battle against pathogens in the marine environment, the antimicrobial properties of sponge metabolites are critical. Polyacetylenes from Petrosia sponges have demonstrated antifungal activities, for instance against Candida albicans. mdpi.com Other compounds isolated from Petrosia species, such as strongylophorines, have shown mild antimicrobial activity against bacteria like Bacillus subtilis and Staphylococcus aureus. nih.gov It is also hypothesized that some of these defensive compounds found in sponges may be produced by symbiotic microorganisms, such as bacteria, fungi, or cyanobacteria, which can constitute a significant portion of the sponge's biomass. nih.gov The antimicrobial activity of these compounds may help protect the sponge from colonization by pathogenic microbes. frontiersin.org

Inter-Species Chemical Communication and Allelopathy (if implied)

Allelopathy is a phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. dergipark.org.trfrontiersin.org In the marine realm, this is a common competitive strategy. researchgate.net There is no direct research demonstrating allelopathic properties specifically for this compound. However, the broader class of polyacetylenes has been implicated in ecological functions that can be considered allelopathic. mdpi.com For example, some polyacetylenes are known to prevent the settlement (fouling) of barnacle larvae and inhibit the fertilization of starfish gametes. mdpi.com By preventing the growth of fouling organisms, the sponge can maintain clear surfaces for filter-feeding. This type of activity gives the producing organism a competitive advantage in its environment.

Environmental Distribution and Persistence in Marine Ecosystems

Currently, there is a lack of published scientific research on the specific environmental distribution and persistence of this compound in marine ecosystems. Data regarding its concentration in seawater, sediments, or its degradation pathways and half-life in the natural environment are not available.

Advanced Analytical and Characterization Methodologies for Strongylodiol D Research

High-Resolution Separation and Quantification Techniques for Complex Mixtures

The isolation of Strongylodiol D and related polyacetylenes from their natural sources, typically marine sponges of the genus Petrosia, presents a significant challenge due to the presence of complex mixtures of structurally similar metabolites. mdpi.commdpi.com High-resolution separation techniques are therefore indispensable for obtaining these compounds in high purity for structural elucidation and biological evaluation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of polyacetylenes. mdpi.com Researchers often employ a multi-step chromatographic process, starting with solvent partitioning of the crude extract followed by a series of HPLC steps. Normal-phase HPLC on silica (B1680970) gel columns is frequently used to separate compounds based on polarity. mdpi.com For polyacetylenes, which often contain multiple hydroxyl groups, this method effectively fractionates the complex mixture. In many cases, reversed-phase HPLC is used as a final polishing step to yield pure compounds.

The quantification of specific polyacetylenes within a complex mixture can be challenging. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile or derivatized compounds, such as sterols often found alongside polyacetylenes in sponge extracts. researchgate.net However, for non-volatile polyacetylenes like this compound, HPLC coupled with a suitable detector, such as a UV or mass spectrometry detector, is the preferred method for quantification. The presence of chromophores, like conjugated ene-yne systems in polyacetylenes, allows for detection by UV-Vis spectroscopy. preprints.org Furthermore, obtaining diastereomeric mixtures of related compounds, such as Strongylodiols E, F, and J, highlights the necessity of high-resolution chiral chromatography for separating and accurately quantifying individual stereoisomers. researchgate.net

| Technique | Stationary Phase | Typical Application | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Silica Gel (Normal Phase) | Initial fractionation of crude extracts based on polarity. | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Final purification of isolated fractions. | core.ac.uk |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Separation of enantiomers and diastereomers. | core.ac.uk |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Various capillary columns | Analysis of associated volatile compounds or derivatized sterols. Not suitable for intact this compound. | researchgate.net |

Advanced Spectroscopic Methods for Conformational and Dynamic Studies

Once isolated, determining the complex three-dimensional structure and conformational behavior of flexible molecules like this compound requires a suite of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the planar structure and relative stereochemistry of polyacetylenes. researchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, TOCSY) NMR experiments are used to establish the carbon skeleton and the connectivity of functional groups. mdpi.comamazonaws.com For instance, the analysis of ¹H-¹H COSY and HMBC correlations is fundamental in piecing together the various structural units of these long-chain molecules. researchgate.net

Vibrational Circular Dichroism (VCD) has emerged as a powerful, non-destructive technique for determining the absolute configuration and solution conformation of chiral molecules. frontiersin.orgresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum with quantum-chemically calculated spectra for possible stereoisomers, the absolute configuration can be unambiguously assigned. encyclopedia.pubmdpi.com This method is particularly valuable for complex molecules where other methods might be ambiguous. The combination of VCD and NMR provides a complementary approach to stereochemical analysis. nih.gov

Other Spectroscopic Techniques such as UV-Visible absorption, resonant Raman scattering, and photoinduced infrared absorption are also employed to study the electronic and vibrational properties of the polyacetylene conjugated segments. aps.org The helical structure of some synthetic polyacetylenes can be investigated using Circular Dichroism (CD) spectroscopy, which provides information on the polymer's conformation in solution and in films. mdpi.com Synchronous fluorescence spectroscopy can be used to probe conformational changes in biomacromolecules upon binding to small molecules, a technique that could potentially be applied to study the interactions of this compound with biological targets. mdpi.com

| Spectroscopic Technique | Information Obtained | Reference |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Provides chemical shifts for proton and carbon atoms, revealing the chemical environment. | amazonaws.com |

| 2D NMR (COSY, HMBC) | Establishes proton-proton and proton-carbon correlations to build the molecular framework. | mdpi.comresearchgate.net |

| Vibrational Circular Dichroism (VCD) | Determines absolute configuration and solution conformation by comparing experimental and calculated spectra. | frontiersin.orgencyclopedia.pub |

| Electronic Circular Dichroism (ECD) | Complements VCD and is used in conjunction with computational methods for absolute configuration assignment. | mdpi.com |

| Mass Spectrometry (MS/MS) | Determines molecular formula and aids in structural elucidation through fragmentation analysis. | mdpi.comresearchgate.net |

Methodological Advancements in Stereochemical Analysis of Polyacetylenes

Determining the absolute stereochemistry of the multiple chiral centers in polyacetylenes like this compound is a critical and often complex task. The biological activity of these compounds is frequently dependent on their specific stereochemistry. frontiersin.org

The modified Mosher's method has been a cornerstone for determining the absolute configuration of secondary alcohols for decades. encyclopedia.pubmdpi.com This method involves the esterification of the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). acs.org By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed diastereomeric esters, the absolute configuration of the alcohol center can be deduced. acs.orgresearchgate.net This technique has been widely applied to marine polyacetylenes from Petrosia sponges. mdpi.comresearchgate.netacs.org However, limitations and potential inaccuracies can arise, particularly when the secondary alcohol is flanked by unsaturated chromophores, which is common in polyacetylenes. core.ac.ukacs.org

To overcome the limitations of single methods, a combination of techniques is now standard practice. Quantum chemical calculations of spectroscopic parameters have become indispensable. encyclopedia.pub By calculating the theoretical Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), or specific optical rotation (OR) for all possible stereoisomers of a molecule and comparing them to the experimental data, the correct absolute and relative configurations can be determined with high confidence. encyclopedia.pubmdpi.com

The DP4+ probability analysis is another powerful computational tool that integrates NMR data with quantum mechanical calculations. It compares the experimental ¹³C and ¹H NMR chemical shifts with the calculated shifts for each possible diastereomer, providing a probability score for the most likely correct structure. mdpi.com This method has been successfully used to establish the absolute configuration of polyacetylenes, sometimes in cases where ECD spectra were not definitive. mdpi.com The combination of meticulous spectroscopic data acquisition (NMR, VCD, ECD) with advanced computational analysis (DP4+, DFT calculations) represents the modern, robust approach to assigning the complex stereochemistry of polyacetylenes like this compound.

Q & A

Q. Tables for Reference

| Parameter | Synthetic Strongylodiol H | Natural Strongylodiol H |

|---|---|---|

| 1H NMR (δ, ppm) | 5.32 (d, J=8.4 Hz) | 5.32 (d, J=8.4 Hz) |

| 13C NMR (δ, ppm) | 128.7, 130.2 | 128.7, 130.2 |

| [α]D (c, solvent) | +42.2 (0.81, CHCl3) | −43.8 (0.35, CHCl3) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.